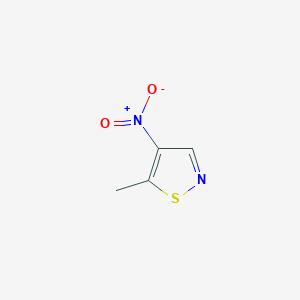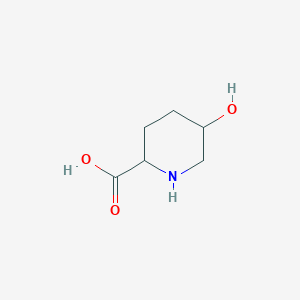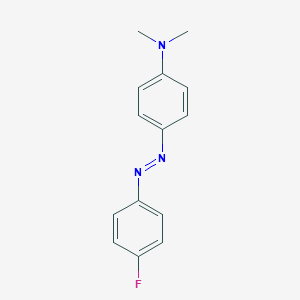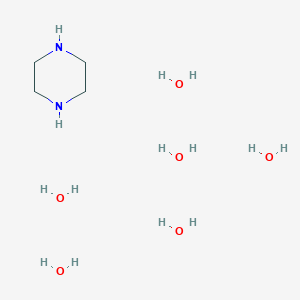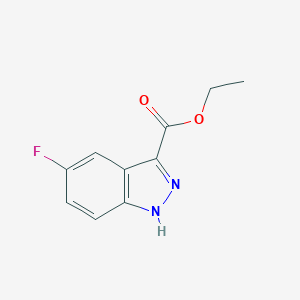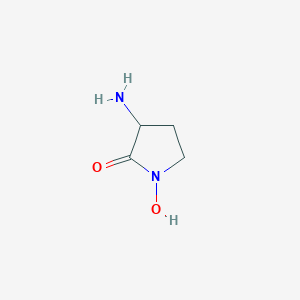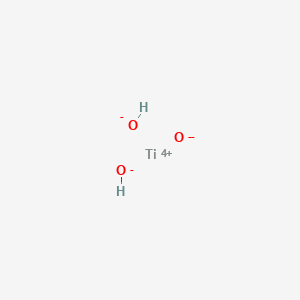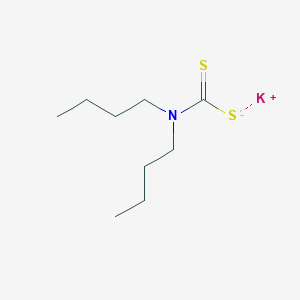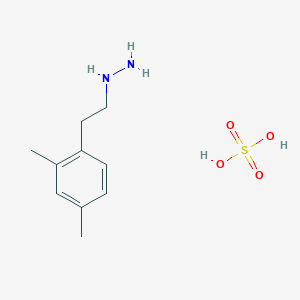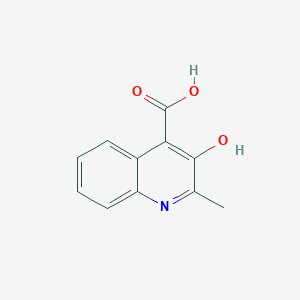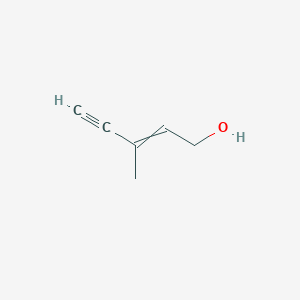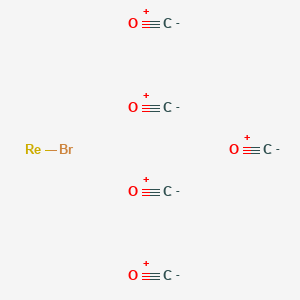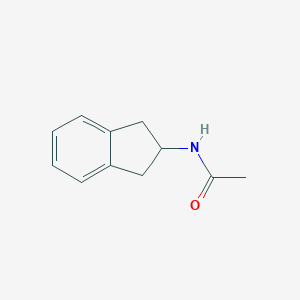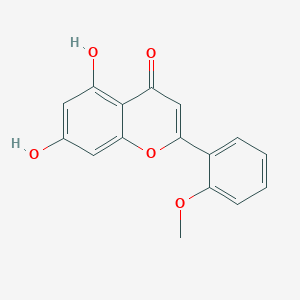
4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-(2-methoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-(2-methoxyphenyl)-, also known as flavokawain A (FKA), is a naturally occurring chalcone found in the roots of kava plant (Piper methysticum). FKA has been extensively studied for its potential therapeutic properties, including its anti-cancer, anti-inflammatory, and anti-microbial effects.
Mécanisme D'action
The mechanism of action of FKA is not fully understood. However, several studies have suggested that FKA targets multiple signaling pathways involved in cancer cell proliferation and survival. FKA induces apoptosis by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2. FKA also inhibits the activation of nuclear factor-kappaB (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival. Furthermore, FKA inhibits the activation of signal transducer and activator of transcription 3 (STAT3), a transcription factor that promotes cancer cell survival and proliferation.
Effets Biochimiques Et Physiologiques
FKA has been shown to modulate various biochemical and physiological processes. FKA inhibits the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and xenobiotics. FKA also inhibits the activity of NADPH oxidase, an enzyme that generates reactive oxygen species (ROS) involved in inflammation and cancer cell survival. Additionally, FKA inhibits the expression of matrix metalloproteinases (MMPs), enzymes involved in the degradation of extracellular matrix proteins.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using FKA in lab experiments is its natural origin, which makes it a potential alternative to synthetic drugs. FKA has been shown to have low toxicity in normal cells, making it a potential candidate for cancer therapy. However, the low solubility of FKA in water can limit its use in some experiments. Additionally, the purity of FKA can affect its activity, highlighting the importance of efficient separation and purification methods.
Orientations Futures
Several future directions can be explored in the study of FKA. One direction is the optimization of the synthesis method to increase the yield and purity of FKA. Another direction is the investigation of FKA's potential as a combination therapy with other anti-cancer drugs. Additionally, the study of FKA's effects on the immune system and gut microbiota can provide insights into its potential as an anti-inflammatory agent. The development of FKA derivatives with improved solubility and activity can also be explored.
Conclusion:
In conclusion, FKA is a naturally occurring chalcone with potential therapeutic properties. FKA has been extensively studied for its anti-cancer, anti-inflammatory, and anti-microbial effects. The mechanism of action of FKA involves the modulation of multiple signaling pathways involved in cancer cell proliferation and survival. FKA has low toxicity in normal cells and has potential as a candidate for cancer therapy. However, the low solubility of FKA and the purity of the extract can limit its use in some experiments. Several future directions can be explored in the study of FKA, including the optimization of the synthesis method and the investigation of FKA's effects on the immune system and gut microbiota.
Méthodes De Synthèse
The synthesis of FKA involves the extraction of kava roots using solvents like ethanol or methanol. The extract is then subjected to chromatographic separation and purification to obtain pure FKA. The yield of FKA depends on the purity of the extract and the efficiency of the separation and purification process.
Applications De Recherche Scientifique
FKA has been extensively studied for its potential therapeutic properties. Several studies have reported the anti-cancer effects of FKA in various cancer cell lines, including breast, prostate, colon, and lung cancer. FKA induces apoptosis (programmed cell death) and inhibits the proliferation of cancer cells by targeting multiple signaling pathways. FKA has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, FKA exhibits anti-microbial activity against various bacteria and fungi.
Propriétés
Numéro CAS |
10458-35-2 |
|---|---|
Nom du produit |
4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-(2-methoxyphenyl)- |
Formule moléculaire |
C16H12O5 |
Poids moléculaire |
284.26 g/mol |
Nom IUPAC |
5,7-dihydroxy-2-(2-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C16H12O5/c1-20-13-5-3-2-4-10(13)14-8-12(19)16-11(18)6-9(17)7-15(16)21-14/h2-8,17-18H,1H3 |
Clé InChI |
SWYVZKGICYEZDR-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O |
SMILES canonique |
COC1=CC=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



